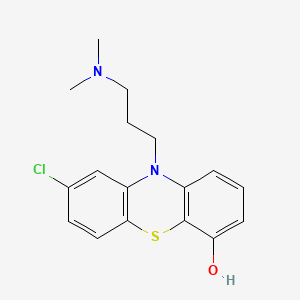

Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-6-hydroxy-

Description

The compound 2-chloro-10-[3-(dimethylamino)propyl]-7-hydroxy phenothiazine (hereafter referred to as 7-OH-CPZ) is a hydroxylated derivative of chlorpromazine (CPZ), a first-generation phenothiazine antipsychotic. Structurally, it retains the core phenothiazine ring system substituted with a chlorine atom at position 2 and a 3-(dimethylamino)propyl chain at position 10, with an additional hydroxyl group at position 7 (). Notably, the hydroxylation at position 7 (rather than 6, as initially stated in the query) is critical for its metabolic and pharmacological profile, as hydroxylation is a common phase I metabolic modification observed in phenothiazines.

7-OH-CPZ is identified as a metabolite of chlorpromazine in pharmacological studies and is synthesized for analytical purposes, including deuterated forms (e.g., TR029 in ). Its biological activity, while less studied than CPZ, may involve altered receptor binding or pharmacokinetics due to the hydroxyl group’s polarity.

Properties

CAS No. |

3926-65-6 |

|---|---|

Molecular Formula |

C17H19ClN2OS |

Molecular Weight |

334.9 g/mol |

IUPAC Name |

8-chloro-10-[3-(dimethylamino)propyl]phenothiazin-4-ol |

InChI |

InChI=1S/C17H19ClN2OS/c1-19(2)9-4-10-20-13-5-3-6-15(21)17(13)22-16-8-7-12(18)11-14(16)20/h3,5-8,11,21H,4,9-10H2,1-2H3 |

InChI Key |

SGVAWVKNKIMXPP-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCN1C2=C(C(=CC=C2)O)SC3=C1C=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Stepwise Preparation Approach

Detailed Reaction Conditions and Mechanisms

Step 1: Chlorination

- The phenothiazine nucleus undergoes electrophilic substitution at the 2-position.

- Chlorination is performed under mild conditions to avoid over-chlorination.

- Catalytic iron powder has been used to facilitate chlorination in some patented methods.

Step 2: Hydroxylation

- The 6-hydroxy substitution can be introduced by selective hydroxylation of the aromatic ring.

- This may involve directed lithiation followed by quenching with oxygen or electrophilic hydroxylating agents.

- Control of regioselectivity is crucial to avoid substitution at undesired positions.

Step 3: Alkylation

- The 10-position nitrogen is alkylated with 3-(dimethylamino)propyl chloride.

- The reaction is typically carried out under basic conditions to deprotonate the nitrogen and promote nucleophilic substitution.

- Solvents like dimethylformamide (DMF) or acetonitrile are preferred for their polarity and ability to dissolve reagents.

Step 4: Purification

- The crude product is purified by recrystallization from suitable solvents (e.g., ethanol, chlorobenzene).

- Activated carbon treatment may be used to remove colored impurities.

- Final product purity is confirmed by HPLC or other chromatographic techniques, often exceeding 99.7%.

Industrial Scale Synthesis and Process Optimization

Patent-Documented Industrial Method for 2-Chlorophenothiazine Intermediate

A notable industrial process for preparing 2-chlorophenothiazine, a key intermediate, involves:

- Condensation of m-chloro aniline with o-chlorobenzoic acid under reflux at 90–110 °C for 4–6 hours in slightly alkaline conditions (pH 7.5–8).

- Catalytic decarboxylation using iron powder at 160–180 °C to produce m-chloropentanoic acid intermediate.

- Cyclization with sulfur and catalytic iodine at 110–150 °C to yield 2-chlorophenothiazine.

- Molar ratios and reaction parameters are optimized for yield and purity (see Table 1).

Table 1: Key Parameters for Industrial Preparation of 2-Chlorophenothiazine

| Parameter | Value/Range | Notes |

|---|---|---|

| Molar ratio (m-chloro aniline : o-chlorobenzoic acid) | 1–1.2 : 1 | Ensures complete condensation |

| Decarboxylation temperature | 160–180 °C | Iron powder catalyst used |

| Cyclization temperature | 110–150 °C | Sulfur and iodine catalyzed ring closure |

| Yield of 2-chlorophenothiazine | >70% | Purity >99.7% |

This method achieves high yields and purity with relatively low production costs and short synthetic routes.

Alkylation and Hydroxylation Steps

- Alkylation with 3-(dimethylamino)propyl chloride is performed post-chlorination and hydroxylation.

- Industrial processes utilize continuous flow reactors for alkylation to maintain consistent quality.

- Hydroxylation is often performed prior to or after alkylation depending on process design, with oxidation conditions carefully controlled to prevent over-oxidation or side reactions.

Summary of Preparation Methods

| Preparation Stage | Methodology | Advantages | Challenges |

|---|---|---|---|

| Chlorination | Electrophilic substitution with Cl2 or NCS | High regioselectivity for 2-position | Requires temperature control |

| Hydroxylation | Directed lithiation or electrophilic substitution | Selective 6-position substitution | Regioselectivity and yield optimization needed |

| Alkylation | Nucleophilic substitution with alkyl chloride | Efficient side-chain introduction | Side reactions if conditions not optimized |

| Purification | Recrystallization, activated carbon treatment | High purity product (>99.7%) | Removal of colored impurities |

Research Findings and Perspectives

- The patented industrial synthesis route for 2-chlorophenothiazine intermediate is well-established, providing a robust foundation for further functionalization to the target compound.

- Alkylation and hydroxylation steps require careful control of reaction parameters to ensure regioselectivity and high yield.

- The overall synthetic route is relatively short and cost-effective, suitable for scale-up in pharmaceutical manufacturing.

- Advances in continuous flow chemistry and catalytic oxidation methods hold promise for improving efficiency and environmental footprint.

- Analytical techniques like HPLC and NMR spectroscopy are essential for confirming structural integrity and purity throughout synthesis.

Chemical Reactions Analysis

Types of Reactions

8-chloro-10-[3-(dimethylamino)propyl]phenothiazin-4-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

Therapeutic Applications

Phenothiazine derivatives have been extensively studied for their therapeutic potential. The following are key applications:

Antipsychotic Agents

Phenothiazine derivatives, including the compound , are primarily recognized for their antipsychotic properties. They are used in the treatment of schizophrenia and other psychotic disorders by blocking dopamine receptors in the brain.

Neuroprotective Effects

Research indicates that phenothiazine derivatives exhibit neuroprotective effects against neurotoxic injury. For example, studies have shown that they can mitigate damage caused by oxidative stress and excitotoxicity in neuronal cells .

Antimicrobial Activity

Certain phenothiazine compounds have demonstrated antimicrobial properties. They inhibit bacterial growth and have been evaluated for their effectiveness against various strains of bacteria .

Case Study 1: Neurotoxic Injury Treatment

A study investigated the use of phenothiazine derivatives for treating neurotoxic injuries resulting from exposure to harmful substances. The results indicated significant neuroprotective effects, highlighting the potential of these compounds in clinical settings .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial efficacy of phenothiazine derivatives against resistant bacterial strains. The findings suggested that these compounds could serve as a basis for developing new antibiotics .

Data Tables

Mechanism of Action

The mechanism of action of 8-chloro-10-[3-(dimethylamino)propyl]phenothiazin-4-ol involves its interaction with various molecular targets:

Receptor Binding: The compound can bind to dopamine receptors, which may explain its potential antipsychotic effects.

Pathways Involved: It may modulate neurotransmitter pathways, affecting the levels of dopamine and serotonin in the brain.

Comparison with Similar Compounds

Structural and Functional Differences

Key structural variations among phenothiazine derivatives influence their pharmacological properties, metabolic stability, and clinical applications. Below is a comparative analysis of 7-OH-CPZ and its analogs (Table 1):

Table 1: Structural and Pharmacological Comparison of 7-OH-CPZ and Analogues

Pharmacological and Metabolic Insights

- CMZ and LMP exhibit higher affinity for serotonin (5-HT2A) receptors, contributing to their reduced extrapyramidal side effects compared to CPZ.

- Cell-Cycle Effects: CPZ induces G2/M arrest in glioma cells by downregulating cyclins (D1, A, B1) and upregulating p21. No direct evidence exists for 7-OH-CPZ’s role in cell-cycle modulation, but structural similarity suggests possible analogous activity.

Metabolism :

Key Discrepancies and Limitations

- Hydroxyl Position: The query specifies a 6-hydroxy derivative, but all evidence points to 7-hydroxylation in CPZ metabolites. This may reflect a nomenclature error or a less common isomer.

Biological Activity

Phenothiazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in the treatment of psychiatric disorders and cancer. The compound Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-6-hydroxy- (commonly known as chlorpromazine) is notable for its antipsychotic properties and potential anticancer effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Formula: C₁₇H₁₉ClN₂OS

- Molecular Weight: 334.864 g/mol

- CAS Number: 3930-47-0

- Density: 1.281 g/cm³

- Boiling Point: 499.6 °C at 760 mmHg

- Flash Point: 256 °C

Phenothiazines primarily act as dopamine receptor antagonists , particularly at D2 receptors, which is crucial for their antipsychotic effects. Additionally, they exhibit various other pharmacological activities:

- Antagonism of Other Receptors:

- Anticancer Activity:

Antipsychotic Effects

Chlorpromazine has been extensively studied for its efficacy in managing schizophrenia and other psychotic disorders. It was one of the first antipsychotic medications introduced and remains a standard reference in psychiatric treatment.

Anticancer Potential

Research has shown that phenothiazine derivatives can significantly inhibit the growth of various cancer cells:

- A study screening over 60 human tumor cell lines found that certain phenothiazine-ketone hybrids exhibited half-maximum growth inhibition (GI50) values as low as 1.8–6.5 nM , indicating potent anticancer activity .

- Another investigation demonstrated that trifluoperazine (a phenothiazine derivative) induced apoptosis in pancreatic cancer cells through a mechanism involving calcium signaling pathways .

Table: Biological Activities of Phenothiazine Derivatives

Q & A

Q. What experimental approaches resolve contradictions in reported dopamine receptor binding affinities for this compound?

- Methodological Answer : Radioligand displacement assays (e.g., using [³H]spiperone) under standardized conditions (pH 7.4, 37°C) can reconcile discrepancies. Control for variables like membrane preparation purity (via SDS-PAGE) and nonspecific binding (blocked with 10 μM mianserin). Conflicting data may arise from differential receptor subtypes (D2 vs. D3) or assay temperatures .

Q. How can HPLC methods be optimized to separate this compound from its oxidative metabolites?

- Methodological Answer : Use a gradient elution with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B). Column: C18, 5 μm, 250 × 4.6 mm. Detection at 254 nm for the parent compound and 280 nm for hydroxylated metabolites (e.g., 7-hydroxy derivatives). Validate with spiked samples and LC-MS/MS for confirmation .

Q. What structure-activity relationship (SAR) insights emerge when comparing this compound to piperazine-substituted analogs (e.g., prochlorperazine)?

- Methodological Answer : Replace the dimethylamino group with a 4-methylpiperazine moiety to assess steric and electronic effects on receptor binding. Use molecular docking (AutoDock Vina) to compare binding poses in dopamine receptor homology models. In vitro assays (e.g., cAMP inhibition) quantify functional antagonism .

Q. How do oxidation states (e.g., sulfoxide vs. sulfone) alter the compound’s electrochemical behavior in aqueous media?

- Methodological Answer : Cyclic voltammetry (glassy carbon electrode, Ag/AgCl reference) in PBS (pH 7.4) reveals oxidation peaks at ~0.6 V (sulfoxide) and ~1.1 V (sulfone). Density Functional Theory (DFT) calculations (B3LYP/6-31G*) correlate experimental redox potentials with frontier molecular orbitals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.